molecular formula C17H16FNO2 B266963 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B266963
M. Wt: 285.31 g/mol
InChI Key: QLCXEMGQCPRPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor and is used in the treatment of cancer.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of various kinases that are involved in the growth and proliferation of cancer cells. The compound inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and PDGFR-beta, which are involved in the angiogenesis process. By inhibiting these kinases, 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has been found to have anti-tumor effects in various types of cancer, including liver, kidney, and thyroid cancers. Additionally, 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been found to have anti-inflammatory properties and is used in the treatment of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to inhibit angiogenesis. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One possible direction is the development of new and more potent kinase inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis method of 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropene-1-ol and triethylamine in the presence of a catalyst. The resulting compound is then reacted with 3-fluoroaniline to obtain 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.

Scientific Research Applications

3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have anti-cancer properties and is used in the treatment of liver, kidney, and thyroid cancers. It has also been found to have anti-inflammatory properties and is used in the treatment of rheumatoid arthritis. Additionally, 3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been found to have antiviral properties and is used in the treatment of hepatitis C.

properties

Product Name

3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

3-fluoro-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C17H16FNO2/c1-12(2)11-21-16-8-6-15(7-9-16)19-17(20)13-4-3-5-14(18)10-13/h3-10H,1,11H2,2H3,(H,19,20)

InChI Key

QLCXEMGQCPRPAG-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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